Oxetan-3-ylmethyl methanesulfonate
Overview
Description
Oxetan-3-ylmethyl methanesulfonate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanesulfonate group
Scientific Research Applications
Oxetan-3-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Safety and Hazards
The safety data sheet for Oxetan-3-ylmethyl methanesulfonate indicates that it has several hazard statements including H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Oxetan-3-ylmethyl methanesulfonate is a versatile small molecule scaffold It’s known to be used in research and pharmaceutical testing .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during chemical reactions. For instance, it has been used in a reaction with Methyl 2-chloro-4-hydroxybenzoate, where it was added along with K2CO3 and the reaction was stirred at 90°C for 1.5 hours .
Biochemical Pathways
It’s known that the compound plays a role in the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .
Pharmacokinetics
Its molecular weight is 1662 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used to form new compounds in reactions with Methyl 2-chloro-4-hydroxybenzoate .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, in a reaction with Methyl 2-chloro-4-hydroxybenzoate, the reaction was stirred at 90°C for 1.5 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-ylmethyl methanesulfonate typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Oxetan-3-ylmethanol+Methanesulfonyl chloride→Oxetan-3-ylmethyl methanesulfonate+HCl
The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate ring-opening reactions.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted oxetane derivatives, where the nucleophile has replaced the methanesulfonate group.
Ring-Opening Reactions: The products can vary widely, including linear alcohols, ethers, or other functionalized compounds depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethanol: This compound is a precursor in the synthesis of oxetan-3-ylmethyl methanesulfonate and shares the oxetane ring structure.
Methanesulfonyl Chloride: This reagent is used in the synthesis of this compound and contains the methanesulfonate group.
Oxetan-3-one: Another oxetane derivative, which is used in various synthetic applications and shares the oxetane ring structure.
Uniqueness
This compound is unique due to the combination of the oxetane ring and the methanesulfonate group. This combination imparts distinct reactivity and chemical properties, making it valuable in synthetic chemistry and various research applications. The presence of the methanesulfonate group as a good leaving group enhances its utility in nucleophilic substitution reactions, while the strained oxetane ring provides opportunities for ring-opening reactions .
Properties
IUPAC Name |
oxetan-3-ylmethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNNGVASRCMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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